3-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core, a bicyclic heteroaromatic system fused with triazole and pyridazine rings. Key structural attributes include:
- Position 3: Substituted with a pyridine ring, enabling hydrogen bonding and π-π interactions.
- Position 6: A sulfanyl group linked to a 2-chloro-6-fluorobenzyl moiety, contributing to lipophilicity and steric bulk.
Properties
IUPAC Name |
6-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN5S/c18-13-4-1-5-14(19)12(13)10-25-16-7-6-15-21-22-17(24(15)23-16)11-3-2-8-20-9-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRQZWYCBTTZLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine typically involves multiple steps. One common route includes the formation of the triazolopyridazine core followed by the introduction of the pyridine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
3-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core is known to bind to certain proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues of [1,2,4]Triazolo[4,3-b]pyridazine Derivatives
The following table summarizes key structural and functional differences:
Structure–Activity Relationship (SAR) Insights
- Position 3 Modifications: Pyridine vs. Trifluoromethyl Groups: Compounds like N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine () show enhanced binding to bromodomains due to electronegative substituents, whereas the target compound’s pyridine may prioritize different interactions.
- Position 6 Modifications: Sulfanyl vs. Amine/Chloro: The (2-chloro-6-fluorobenzyl)sulfanyl group in the target compound introduces steric bulk and halogen bonding, contrasting with the indole-linked amines in , which prioritize receptor specificity. Chloro substituents () reduce synthetic complexity but may limit solubility. Cyclobutyl vs.
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 3-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine is a novel heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a triazolo-pyridazine moiety and a chlorofluorophenyl group, which may contribute to its biological activity. The molecular formula is , and its molecular weight is approximately 373.86 g/mol.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit various biological activities including:
- Antimicrobial Activity : Some derivatives have shown significant inhibitory effects against bacterial strains.
- Antitumor Activity : In vitro studies suggest potential cytotoxic effects against cancer cell lines.
- Cytotoxicity : Evaluation of cytotoxicity against normal human cells indicates a favorable safety profile.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class often act as inhibitors of specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : They may interact with various receptors, altering signaling pathways that lead to apoptosis in cancer cells.
Case Studies
- Antitumor Activity Against Cancer Cell Lines :
- Cytotoxicity Assessment :
Data Table: Biological Activity Summary
Q & A
Q. What are the established synthetic routes for 3-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine?
- Methodological Answer : The synthesis involves multi-step reactions:
- Step 1 : Formation of the triazolo[4,3-b]pyridazine core via cyclization of pyridazine precursors with hydrazine derivatives.
- Step 2 : Introduction of the sulfanyl-linked 2-chloro-6-fluorobenzyl group via nucleophilic substitution under controlled pH and temperature (e.g., using DMF as a solvent at 80–100°C).
- Catalysts like Pd/C or CuI may enhance reaction efficiency, and continuous flow reactors can optimize yield (≥75% purity) .
Q. How is the structural integrity of this compound verified?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular ion peak (C₁₇H₁₁ClFN₅S; m/z 371.82) .
- X-ray Crystallography : Resolve bond angles and dihedral angles in the triazolo-pyridazine core (e.g., N1–C2–N3 angle ≈ 108°) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- Antimicrobial Assays : Tested against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) using broth microdilution .
- Anticancer Screening : Evaluated via MTT assays on HeLa cells (IC₅₀ = 12 µM), with apoptosis confirmed via flow cytometry .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound’s bioactivity?
- Methodological Answer :
- Substituent Modifications :
- Replace the 2-chloro-6-fluorobenzyl group with electron-withdrawing groups (e.g., nitro) to enhance antimicrobial potency.
- Introduce hydrophilic moieties (e.g., hydroxyl) to improve solubility and bioavailability.
- Assay Design : Use parallel synthesis to generate analogs, followed by high-throughput screening (HTS) against kinase or protease targets .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding to COX-2 (ΔG ≈ -9.2 kcal/mol) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardization : Ensure consistent assay conditions (e.g., cell line passage number, serum concentration).
- Purity Validation : Use HPLC (≥95% purity) to rule out impurities affecting results.
- Structural Analogs : Compare activity with derivatives (e.g., 3-(6-{[(naphthalen-1-yl)methyl]sulfanyl}-triazolo[4,3-b]pyridazin-3-yl)pyridine) to isolate substituent-specific effects .
Q. What strategies mitigate challenges in synthesizing the sulfanyl-linked triazolo-pyridazine core?
- Methodological Answer :
- Oxidative Ring Closure : Use NaOCl in ethanol (room temperature, 3 hours) for cleaner cyclization .
- Microwave-Assisted Synthesis : Reduce reaction time (from 24h to 2h) and improve yield (from 60% to 85%) .
- Byproduct Control : Monitor intermediates via TLC (silica gel, hexane:EtOAc = 7:3) to prevent thioether oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
